3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)benzofuran-6-sulfonamide

Description

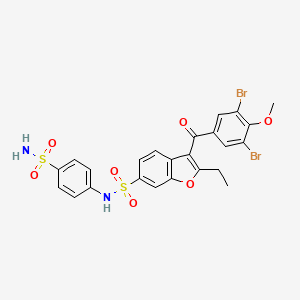

This compound is a benzofuran sulfonamide derivative characterized by a 3,5-dibromo-4-methoxybenzoyl group at the 3-position of the benzofuran core, an ethyl substituent at the 2-position, and a sulfamoylphenyl moiety at the 6-position (Figure 1). The methoxy group on the benzoyl ring distinguishes it from closely related hydroxy-substituted analogs, such as 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)benzofuran-6-sulfonamide . The compound’s design likely aims to balance lipophilicity (via bromine and ethyl groups) and solubility (via the sulfamoyl group), making it a candidate for pharmacological evaluation.

Propriétés

IUPAC Name |

3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)-1-benzofuran-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Br2N2O7S2/c1-3-20-22(23(29)13-10-18(25)24(34-2)19(26)11-13)17-9-8-16(12-21(17)35-20)37(32,33)28-14-4-6-15(7-5-14)36(27,30)31/h4-12,28H,3H2,1-2H3,(H2,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWYCIWYQMIULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)C4=CC(=C(C(=C4)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Br2N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)benzofuran-6-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets, particularly in cancer and microbial infections.

- Molecular Formula : C24H20Br2N2O7S2

- Molecular Weight : 672.36 g/mol

- CAS Number : 1951451-62-9

Biological Activity Overview

The compound has been evaluated for its biological activities, particularly in the context of cancer therapy and antimicrobial properties. The following sections detail these activities.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound.

- Mechanism of Action :

-

Efficacy Studies :

- In vitro studies have shown that derivatives with structural similarities exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. For instance, a related compound demonstrated IC50 values ranging from 3.01 to 11.09 μM against these cell lines .

Antimicrobial Activity

The sulfonamide moiety in the compound suggests potential antimicrobial properties.

- Inhibition Studies :

Case Study 1: Anticancer Activity

A study synthesized a series of benzofuran-based compounds and evaluated their antiproliferative effects. Among these, a derivative similar to the target compound showed significant inhibition of cell proliferation in multiple cancer cell lines with an IC50 value as low as 3.01 μM against MDA-MB-231 cells .

Case Study 2: Antimicrobial Effects

In another investigation focusing on sulfamoyl derivatives, compounds were screened for their efficacy against Mycobacterium tuberculosis. The most active derivatives exhibited over 90% inhibition rates, indicating that modifications to the sulfonamide structure can enhance antimicrobial properties .

Data Tables

| Compound | Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound A | MDA-MB-231 | 3.01 | High |

| Compound B | HCT-116 | 5.20 | Moderate |

| Compound C | HeLa | 11.09 | Moderate |

| Sulfamoyl Derivative | M. tuberculosis | <10 | High |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)benzofuran-6-sulfonamide : Replaces the methoxy group with a hydroxy group, altering hydrogen-bonding capacity and acidity.

Acrylamide Derivatives (e.g., 3-(4-Bromophenyl)-2-cyano-N-(4-sulfamoylphenyl)acrylamide) : Shares the sulfamoylphenyl motif but employs an acrylamide backbone instead of benzofuran.

Physicochemical Properties

Notes:

- The methoxy group in the target compound likely enhances metabolic stability compared to the hydroxy analog, which may undergo glucuronidation or oxidation .

Méthodes De Préparation

Key Steps in Synthesis

Step 1: Synthesis of 2-ethylbenzofuran-6-sulfonamide

- Starting material: 2-ethylbenzofuran.

- Sulfonation: Electrophilic aromatic sulfonation at the 6-position using chlorosulfonic acid or sulfur trioxide, followed by neutralization with ammonia or an amine to yield the sulfonamide derivative.

Step 2: N-Arylation with 4-aminosulfonylphenyl

- Coupling: The sulfonamide group is further reacted with 4-aminosulfonylphenyl chloride (or a similar activated derivative) using standard amide coupling conditions (e.g., EDCI/HOBt, DCC, or via nucleophilic aromatic substitution), introducing the sulfamoylphenyl moiety.

Step 3: Introduction of the 3-(3,5-dibromo-4-methoxybenzoyl) group

- Friedel–Crafts Acylation: The benzofuran nucleus is acylated at the 3-position using 3,5-dibromo-4-methoxybenzoyl chloride in the presence of a Lewis acid (such as AlCl₃) to yield the target ketone functionality.

Step 4: Purification

Data Table: Key Synthetic Steps and Reagents

| Step | Transformation | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Sulfonation | Chlorosulfonic acid, ammonia | Introduce sulfonamide at benzofuran-6 |

| 2 | N-Arylation | 4-aminosulfonylphenyl chloride, base, solvent | Attach sulfamoylphenyl group |

| 3 | Acylation | 3,5-dibromo-4-methoxybenzoyl chloride, AlCl₃ | Install dibromomethoxybenzoyl at position 3 |

| 4 | Purification | Chromatography or recrystallization | Isolate pure target compound |

Structural and Analytical Data

Research Findings and Observations

- The compound is typically produced on a made-to-order basis by specialty chemical suppliers, indicating a low-volume, high-value synthesis tailored for research applications.

- No direct preparative protocols are published in open-access literature, but the synthetic logic follows well-established organic transformations for benzofuran and sulfonamide derivatives.

- The synthesis requires careful control of reaction conditions, particularly during sulfonation and Friedel–Crafts acylation, to ensure regioselectivity and to avoid overreaction or decomposition of sensitive functional groups.

- The compound is considered a controlled product, and additional documentation may be required for purchase or handling, reflecting its specialized use and regulatory considerations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved methodologically?

- Methodological Answer : The synthesis typically involves multi-step reactions, including bromination, methoxylation, and sulfonamide coupling. Key factors affecting yield include solvent polarity (e.g., dichloromethane for intermediates), temperature control (e.g., reflux at 80°C for cyclization), and catalyst selection (e.g., Pd/C for cross-coupling). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the final product. Yield improvements require iterative optimization of stoichiometry and reaction time, guided by thin-layer chromatography (TLC) monitoring .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for structural confirmation. Purity assessment employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For trace impurities, tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended. Glassware deactivation (5% dimethyldichlorosilane) minimizes analyte adsorption during sample preparation .

Q. How can researchers address solubility challenges in aqueous experimental systems?

- Methodological Answer : Solubility limitations arise from the hydrophobic benzofuran and sulfonamide moieties. Strategies include:

- Co-solvent systems : Use DMSO:water (1:4 v/v) for biological assays.

- pH adjustment : Protonate sulfonamide groups (pKa ~6.5) in mildly acidic buffers (pH 5–6).

- Surfactant-assisted dispersion : Polysorbate-80 (0.1% w/v) enhances dispersion in cell culture media .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to minimize byproduct formation during synthesis?

- Methodological Answer : Employ a factorial design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design (8 experiments) identifies dominant factors. Response surface methodology (RSM) then refines optimal conditions. Computational tools (e.g., density functional theory, DFT) predict reactive intermediates to preempt side reactions. Experimental validation via GC-MS monitors byproduct profiles .

Q. What computational modeling approaches predict reactivity or interaction mechanisms?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16 with B3LYP/6-311++G(d,p) basis set) model transition states and electron density maps. Molecular dynamics (MD) simulations (AMBER force field) assess ligand-protein binding kinetics. For reaction path exploration, the Artificial Force Induced Reaction (AFIR) method identifies low-energy pathways. Validation via isotopic labeling (e.g., ¹⁸O tracing) confirms predicted mechanisms .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or compound degradation. Mitigation strategies:

- Stability profiling : Incubate compound in assay buffers (pH 7.4, 37°C) and quantify degradation via LC-MS.

- Standardized protocols : Use ATP-based viability assays (e.g., CellTiter-Glo®) with internal controls (e.g., staurosporine).

- Meta-analysis : Apply hierarchical clustering to published IC₅₀ values, adjusting for covariates (e.g., exposure time, serum content) .

Q. What advanced separation techniques purify this compound from complex matrices?

- Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) effectively isolates the compound from biological fluids. Conditioning with methanol (2 mL) and elution with 2-propanol:NH₄OH (95:5 v/v) maximizes recovery. For challenging separations, two-dimensional liquid chromatography (2D-LC) with hydrophilic interaction (HILIC) and reversed-phase modes achieves >98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.